Tert-butyl 2-(4-amino-1-methylpiperidin-4-yl)acetate
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Overview
Description
Tert-butyl 2-(4-amino-1-methylpiperidin-4-yl)acetate is a chemical compound with the CAS Number: 1895154-00-3 . It has a molecular weight of 228.33 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H24N2O2/c1-11(2,3)16-10(15)9-12(13)5-7-14(4)8-6-12/h5-9,13H2,1-4H3 . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 228.33 . More detailed physical and chemical properties such as boiling point, density, flash point, and pKa are not available in the sources I found .Mechanism of Action
Safety and Hazards
The safety information for Tert-butyl 2-(4-amino-1-methylpiperidin-4-yl)acetate indicates that it may be hazardous. The compound has been assigned the GHS pictograms GHS05 and GHS07, indicating that it may cause skin corrosion/irritation, serious eye damage/eye irritation, and may be harmful if inhaled .
Future Directions
Properties
IUPAC Name |
tert-butyl 2-(4-amino-1-methylpiperidin-4-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)9-12(13)5-7-14(4)8-6-12/h5-9,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMYICVUEOTVQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1(CCN(CC1)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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